molecular formula C17H12BrNO2 B11116796 7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid

7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B11116796
M. Wt: 342.2 g/mol
InChI Key: CYUGXPBBPORCAF-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 7th position, a 4-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to form quinoline-2,4-dicarboxylic acid . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

7-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H12BrNO2/c1-10-2-4-11(5-3-10)15-9-14(17(20)21)13-7-6-12(18)8-16(13)19-15/h2-9H,1H3,(H,20,21)

InChI Key

CYUGXPBBPORCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Origin of Product

United States

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